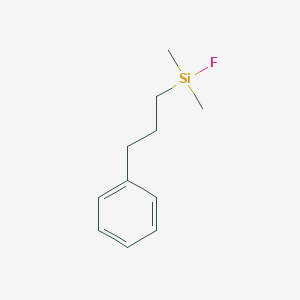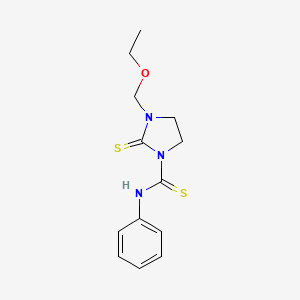![molecular formula C24H12Cl6O4S B14380189 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) CAS No. 88700-22-5](/img/structure/B14380189.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group bridging two phenyleneoxy units, each of which is further substituted with trichlorobenzene groups. The presence of multiple chlorine atoms and the sulfonyl bridge contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) typically involves the reaction of 4,4’-sulfonyldianiline with chlorosulfonic acid, followed by further functionalization with trichlorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions may target the sulfonyl group, leading to the formation of sulfide derivatives.
Substitution: The trichlorobenzene groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism by which 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) can be compared with other sulfonyl-bridged compounds, such as:
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Similar structure but lacks the trichlorobenzene groups.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]: Contains allyl groups instead of trichlorobenzene.
Bis(4-chlorophenyl) sulfone: Features chlorophenyl groups instead of trichlorobenzene
Eigenschaften
CAS-Nummer |
88700-22-5 |
|---|---|
Molekularformel |
C24H12Cl6O4S |
Molekulargewicht |
609.1 g/mol |
IUPAC-Name |
1,3,5-trichloro-2-[4-[4-(2,4,6-trichlorophenoxy)phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C24H12Cl6O4S/c25-13-9-19(27)23(20(28)10-13)33-15-1-5-17(6-2-15)35(31,32)18-7-3-16(4-8-18)34-24-21(29)11-14(26)12-22(24)30/h1-12H |
InChI-Schlüssel |
PJMQDEIBHOAZMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)

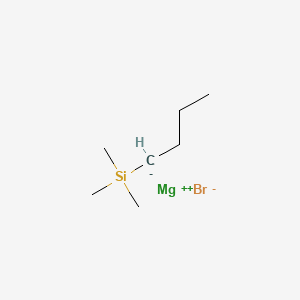
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)
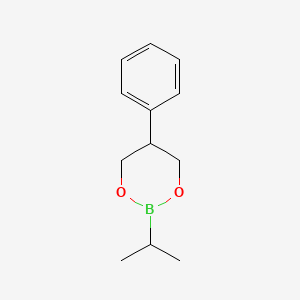
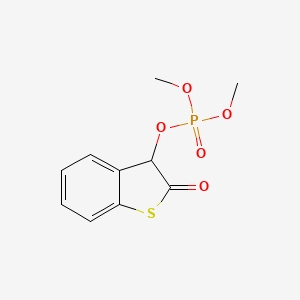
![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
